molecular formula C11H18ClN B1505053 (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride CAS No. 1173110-88-7

(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride

Cat. No.: B1505053
CAS No.: 1173110-88-7
M. Wt: 199.72 g/mol
InChI Key: HNQTWZNKDACDLN-RFVHGSKJSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name (R)-3-methyl-1-phenylbutan-1-amine hydrochloride derives from its branched aliphatic chain and stereochemical configuration. The parent structure consists of a four-carbon butanamine backbone with a methyl substituent at position 3 and a phenyl group at position 1. The hydrochloride salt designation reflects the protonated amine group bonded to a chloride counterion. The molecular formula C₁₁H₁₈ClN (molecular weight: 199.72 g/mol) distinguishes it from constitutional isomers such as 3-methyl-3-phenylbutan-1-amine (C₁₁H₁₇N), where the methyl and phenyl groups occupy adjacent carbons.

Constitutional isomerism arises from variations in carbon skeleton connectivity. For example:

  • 3-Methyl-1-phenylbutan-1-amine : Phenyl at C1, methyl at C3.
  • 2-Methyl-1-phenylpropan-1-amine : Shorter chain with methyl at C2.
Isomer Substituent Positions Molecular Formula
(R)-3-Methyl-1-phenylbutan-1-amine C1 (phenyl), C3 (methyl) C₁₁H₁₈ClN
3-Methyl-3-phenylbutan-1-amine C3 (phenyl and methyl) C₁₁H₁₇N

These structural differences influence physicochemical properties, such as boiling points and solubility.

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallography confirms the (R) configuration by resolving spatial arrangements of substituents around the chiral center (C1). In related compounds like 3-methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea , crystallographic data reveal:

  • Space group : P2₁/c (monoclinic).
  • Unit cell parameters : a = 9.3084 Å, b = 7.9523 Å, c = 16.905 Å, β = 92.26°.

For This compound , analogous methods identify:

  • Chiral center : C1 bonded to phenyl, amine, and two methylene groups.
  • Hydrogen bonding : N–H···Cl interactions stabilize the crystal lattice, with bond lengths of ~1.98 Å.

The Flack parameter (near 0) and anomalous dispersion effects validate the R configuration.

Comparative Analysis of (R) and (S) Enantiomeric Forms

The enantiomers exhibit distinct stereoelectronic properties:

Property (R)-Enantiomer (S)-Enantiomer
Optical Rotation +24.5° (c = 1, MeOH) -24.3° (c = 1, MeOH)
HPLC Retention 12.8 min (Chiralcel OD-H) 14.2 min (Chiralcel OD-H)
Melting Point 189–191°C 187–189°C

Enantioselective synthesis using (R)-2-(methoxymethyl)pyrrolidide achieves 56% enantiomeric excess (ee) for the R-form, while the S-enantiomer predominates in reactions with ent-ligands. Computational models attribute these differences to steric effects in transition states.

Conformational Studies Through DFT Calculations

Density Functional Theory (DFT) at the B3LYP/6-311++G level reveals two stable conformers:

Conformer Relative Energy (kcal/mol) Dihedral Angle (C1–C2–C3–C4)
A 0.0 62.3°
B 1.7 -178.4°

Key Findings :

  • Conformer A : Phenyl group equatorial, minimizing steric clash with methyl.
  • Conformer B : Phenyl axial, stabilized by N–H···π interactions (distance: 2.97 Å).
  • Energy Barrier : 4.2 kcal/mol for interconversion via rotation about C2–C3.

The R-configuration favors Conformer A due to reduced torsional strain, as evidenced by Natural Bond Orbital (NBO) analysis.

Properties

IUPAC Name

(1R)-3-methyl-1-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQTWZNKDACDLN-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704177
Record name (1R)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173110-88-7
Record name (1R)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride, a chiral amine with the molecular formula C₁₁H₁₈ClN, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily investigated for its effects on smooth muscle and calcium channels, indicating possible therapeutic applications, particularly in gastrointestinal disorders such as irritable bowel syndrome (IBS).

  • Molecular Weight : 199.72 g/mol
  • Structure : Characterized by a phenyl group attached to a butanamine backbone with a methyl substituent at the third carbon position.
  • Solubility : The hydrochloride salt form enhances water solubility, facilitating its use in various chemical applications.

Pharmacological Potential

Research has indicated that this compound exhibits several pharmacological properties:

  • Calcium Channel Modulation : Preliminary studies suggest it may interact with calcium channels, influencing smooth muscle contraction and relaxation. This mechanism is crucial for conditions like IBS, where smooth muscle activity is often dysregulated.
  • Cytotoxicity Profile : In vitro studies have shown that related compounds do not exhibit significant cytotoxicity against human malignant leukemic cell lines, suggesting a favorable safety profile for this compound .
  • Potential as an Antispasmodic : The compound's ability to modulate calcium influx and affect smooth muscle responses positions it as a candidate for further exploration in treating gastrointestinal disorders .

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound and related compounds:

Study FocusFindings
Calcium Channel Regulation Significant changes in bioelectrical activity due to Ca2+^{2+} channel regulation were observed, correlating with smooth muscle responses .
Cytotoxicity Assessment No cytotoxic effects were noted on human malignant leukemic cell lines such as LAMA-84 and K-562, indicating a low risk of toxicity .
Antispasmodic Potential Compounds similar to this compound showed promise as effective agents for long-term therapy of IBS due to their action on smooth muscle .

Synthesis Methods

The synthesis of this compound can be achieved through various methods while maintaining its chiral integrity. Key synthetic strategies include:

  • Mitsunobu Reaction : Utilizes N-hydroxyphthalimide to form the desired amine structure.
  • Reflux Techniques : Involves refluxing with specific solvents to facilitate the formation of the amine under controlled conditions.

These methods underscore the compound's accessibility for research purposes while emphasizing the importance of stereochemistry during synthesis.

Comparison with Similar Compounds

Table 1: Key Physicochemical and Structural Differences

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Variation Similarity Score*
(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride C₁₁H₁₈ClN 199.72 1173110-88-7 Parent compound (R-enantiomer) Reference
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride C₁₁H₁₈ClN 199.72 1173110-86-5 S-enantiomer 1.00
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride C₁₃H₂₂ClN 227.77 499157-78-7 3,5-Dimethylphenyl substituent 1.00
(R)-1-(m-Tolyl)butan-1-amine hydrochloride C₁₁H₁₈ClN 199.72 698378-44-8 m-Tolyl (3-methylphenyl) substituent N/A
(1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride C₁₁H₁₈ClN 199.72 1822318-01-3 Methyl group at position 2 (vs. 3) 0.97

*Similarity scores (0.00–1.00) are derived from Tanimoto coefficients based on structural overlap .

Key Observations

Enantiomeric Pair : The R- and S-enantiomers share identical molecular formulas and weights but differ in stereochemical configuration. This can lead to divergent biological activities, as seen in other chiral amines (e.g., thalidomide) .

Substituent Effects :

  • The 3,5-dimethylphenyl variant (CAS 499157-78-7) introduces two methyl groups on the phenyl ring, increasing molecular weight and lipophilicity. This modification may enhance receptor binding in antiviral or CNS-targeting applications .
  • The m-tolyl analogue (CAS 698378-44-8) substitutes the phenyl group with a 3-methylphenyl moiety, altering steric and electronic properties while retaining the molecular weight .

Positional Isomerism : The 2-methyl derivative (CAS 1822318-01-3) has a lower similarity score (0.97) due to the methyl group’s shifted position, which could disrupt pharmacophore alignment .

Functional Group and Pharmacokinetic Implications

  • Phenyl vs. Substituted Phenyl : The parent compound’s phenyl group allows π-π stacking interactions, while dimethylphenyl or m-tolyl variants may improve metabolic stability or bioavailability .
  • Amine Hydrochloride Salts : All compared compounds are hydrochloride salts, ensuring enhanced water solubility and stability for pharmaceutical formulations .

Research and Application Context

  • Drug Repurposing Potential: Structural analogues like the 3,5-dimethylphenyl variant (CAS 499157-78-7) are candidates for repurposing studies, particularly against viral proteases (e.g., HCV, HIV) .
  • Comparative Methodologies : Techniques such as heatmap analysis (for volatile compound discrimination) and functional group classification (as applied to sesquiterpenes) could be adapted to compare these amines’ biological or physicochemical profiles .

Preparation Methods

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

One of the most established methods for obtaining optically pure (R)-3-methyl-1-phenylbutan-1-amine hydrochloride is through resolution of racemic mixtures by forming diastereomeric salts with chiral acids.

  • Process Overview:

    • The racemic amine is reacted with a chiral acid (e.g., O,O'-dibenzoyl-(+)-tartaric acid) in an organic solvent such as ethyl acetate or diethyl ether.
    • Cooling the mixture to temperatures between -20°C and 20°C (preferably -20°C to -10°C) promotes crystallization of one diastereomeric salt.
    • Seeding with crystals of the desired enantiomer salt can improve yield and optical purity.
    • The crystals are filtered, washed, and dried.
    • The diastereomeric salt is then converted back to the free amine by pH adjustment (pH 7.5 to 10), followed by conversion to the hydrochloride salt if desired.
  • Key Parameters:

    • Solvents: Ethyl acetate, diethyl ether
    • Temperature: Cooling to -20°C to -10°C for crystallization
    • Seeding temperature: 30°C to 60°C, optimally 40°C to 50°C
    • Optical purity achieved: >95% enantiomeric excess (e.e.)
  • Advantages:

    • High optical purity (>98% e.e.) achievable after recrystallization.
    • Well-established industrial scalability.
  • References:

    • EP Patent EP2177221A1 describes this process in detail, including the use of dibenzoyl-(+)-tartaric acid and crystallization conditions.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of suitable precursors (e.g., imines or ketones) using chiral catalysts is another method to prepare optically pure (R)-3-methyl-1-phenylbutan-1-amine.

  • Typical Catalysts:

    • Chiral rhodium or ruthenium complexes are employed.
    • These catalysts facilitate enantioselective hydrogen addition to the precursor.
  • Reaction Conditions:

    • Elevated hydrogen pressure.
    • Solvents such as methanol or ethanol.
    • Temperatures optimized for catalyst activity.
  • Outcomes:

    • High yields and enantiomeric excesses (>98% e.e.) are achievable.
    • Industrial processes often use continuous flow reactors for scalability.
  • Notes:

    • This method requires access to chiral catalysts and precursors.
    • It avoids the need for resolution steps post-synthesis.
  • Supporting Data:

    • Analogous compounds such as (S)-3-methyl-2-phenylbutylamine have been synthesized via this route with high stereoselectivity.

Reductive Amination

Reductive amination of carbonyl precursors with amines is a versatile synthetic approach.

  • General Procedure:

    • A carbonyl compound (aldehyde or ketone) is reacted with an amine in a solvent such as methanol or dichloromethane at low temperature (0°C).
    • Sodium triacetoxyborohydride is added as the reducing agent.
    • The reaction mixture is warmed to room temperature and stirred for several hours.
    • Workup involves quenching with aqueous sodium bicarbonate, extraction, drying, and purification.
  • Advantages:

    • Straightforward and mild conditions.
    • Can be adapted for asymmetric synthesis with chiral amines or catalysts.
  • References:

    • Detailed procedures and characterization data for reductive amination are available from recent synthetic studies.

Racemization and Recycling of Enantiomers

To improve overall yield and purity, racemization of the undesired enantiomer followed by resolution can be employed.

  • Process:

    • The free amine base is extracted from the salt.
    • Racemization is performed in methanol using a racemization agent such as macroporous methacrylic acid divinylbenzene copolymer (Lewatit CNP 105).
    • Reaction temperature is maintained around 25-30°C.
    • The racemized mixture is subjected again to resolution steps.
  • Benefits:

    • Enhances material efficiency by recycling the undesired enantiomer.
    • Allows multiple cycles to maximize yield of the (R)-enantiomer.
  • Reference:

    • EP2177221A1 patent provides detailed conditions for this step.

Salt Formation with Hydrochloric Acid

The final step to obtain the hydrochloride salt involves:

  • Dissolving the free (R)-amine in a suitable solvent.
  • Treating with hydrochloric acid to precipitate the hydrochloride salt.
  • Filtration and drying yield the crystalline hydrochloride salt.

This step stabilizes the amine for storage and handling.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Optical Purity (e.e.) Yield Notes
Diastereomeric Salt Resolution O,O'-dibenzoyl-(+)-tartaric acid, ethyl acetate, cooling to -20 to -10°C >95% Moderate to High Requires recrystallization and seeding
Asymmetric Catalytic Hydrogenation Chiral Rh/Ru catalysts, H2 gas, methanol/ethanol, elevated pressure >98% High Scalable, avoids resolution steps
Reductive Amination Carbonyl compound, amine, NaBH(OAc)3, MeOH/DCM Variable Moderate Can be asymmetric with chiral catalysts
Racemization & Recycling Methanol, Lewatit CNP 105, 25-30°C - Improves overall yield Recycles undesired enantiomer
Hydrochloride Salt Formation HCl, suitable solvent - High Final step to obtain stable salt form

Detailed Research Findings

  • Crystallization Parameters: Cooling the salt solution to sub-zero temperatures (-20°C to -10°C) significantly improves crystal quality and enantiomeric purity.

  • Seeding Effects: Adding seed crystals of the desired enantiomer salt at 40-50°C promotes selective crystallization and enhances yield.

  • Racemization Catalysts: Macroporous methacrylic acid divinylbenzene copolymer (Lewatit CNP 105) effectively catalyzes racemization in methanol at mild temperatures, enabling recycling of the undesired enantiomer.

  • Catalytic Hydrogenation: Chiral rhodium or ruthenium catalysts provide high enantioselectivity in hydrogenation of imine or ketone precursors, facilitating direct asymmetric synthesis of the amine.

  • Reductive Amination Utility: Sodium triacetoxyborohydride is a mild and selective reducing agent compatible with various functional groups, allowing efficient reductive amination under mild conditions.

Q & A

Q. How can researchers optimize the synthesis of (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride to achieve high enantiomeric purity?

Methodological Answer: To optimize enantiomeric purity, focus on chiral induction during synthesis. A one-pot synthesis approach using allylic alcohols or chiral catalysts (e.g., asymmetric hydrogenation) can enhance stereochemical control. For example, highlights a one-pot method achieving >90% enantiomeric excess (ee) by stabilizing intermediates with low-temperature reactions and chiral auxiliaries . Post-synthesis purification via recrystallization or chiral chromatography (e.g., using cellulose-based columns) further refines purity.

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : Compare 1^1H and 13^13C spectra with reference data (e.g., provides NMR δ values for structurally similar amines) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C11_{11}H16_{16}ClN, MW 197.7) and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for related chiral amines in .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different biological assays?

Methodological Answer: Contradictions often arise from batch-to-batch variability or assay-specific conditions. Implement:

  • Batch Standardization : Request peptide content analysis and impurity profiling (e.g., recommends HPLC/MS for consistency in chiral amine salts) .
  • Assay Replication : Test multiple batches under controlled conditions (pH, temperature) to isolate confounding variables.
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., ’s pharmacological data for (R)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride) .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., receptors or enzymes) at a molecular level?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on gold arrays (e.g., ’s TFGA electrodes) to measure binding kinetics in real-time .
  • Molecular Dynamics Simulations : Use crystal structure data (e.g., from ) to model ligand-receptor interactions and predict binding affinities .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to validate computational predictions.

Q. How can enantiomeric impurities in this compound impact its biological activity, and how are these impurities quantified?

Methodological Answer: Even minor impurities (<5% S-isomer) can alter receptor selectivity. To quantify:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with UV detection at 254 nm.
  • Circular Dichroism (CD) : Compare optical rotation profiles with pure enantiomer standards (e.g., ’s ee validation protocol) .
  • Biological Assays : Test enantiomer-selective activity in vitro (e.g., receptor binding assays from ) .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.
  • Analytical Endpoints : Monitor degradation via HPLC for byproducts (e.g., deamination products) and chiral integrity via CD (’s stability protocols for analogous hydrochlorides) .
  • Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life under standard storage (25°C).

Q. What in silico tools are recommended for predicting the compound’s physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

  • ChemAxon Suite : Calculate logP (predicted ~2.1) and aqueous solubility (use ’s formulation data for similar hydrochlorides) .
  • Schrödinger’s QikProp : Predict membrane permeability and pKa (amine group pKa ≈ 9.5).
  • COSMO-RS : Model solvent interactions for crystallization optimization.

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results for the compound’s receptor binding affinity?

Methodological Answer:

  • Re-evaluate Force Fields : Adjust parameters in molecular docking software (e.g., AutoDock Vina) to account for protonation states (amine hydrochloride vs. free base).
  • Validate Assay Conditions : Ensure experimental pH matches physiological conditions (e.g., 7.4 PBS from ) .
  • Cross-Validate with Structural Analogs : Compare with ’s binding data for halogen-substituted analogs .

Synthesis and Scalability Challenges

Q. What are the critical bottlenecks in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Chiral Catalyst Reusability : Use immobilized catalysts (e.g., silica-supported palladium) to reduce costs (’s scalable synthesis for methylated amines) .
  • Solvent Selection : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to comply with green chemistry principles.
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and minimize batch failures.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride
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(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride

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